Technical Guide: Tenofovir-C3-O-C15-CF3 Ammonium (CAS: 2611373-80-7)
Technical Guide: Tenofovir-C3-O-C15-CF3 Ammonium (CAS: 2611373-80-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir-C3-O-C15-CF3 ammonium (CAS: 2611373-80-7) is a novel, long-acting prodrug of the potent nucleotide reverse transcriptase inhibitor (NRTI), Tenofovir. This technical guide synthesizes the available information on this compound, focusing on its chemical identity, proposed mechanism of action, and the significance of its unique chemical modification. While specific experimental data for this compound is limited in the public domain, this document provides a framework for its understanding based on the well-established pharmacology of Tenofovir and the principles of prodrug design aimed at enhancing pharmacokinetic profiles.
Introduction
Tenofovir is a cornerstone of antiretroviral therapy (ART) for the treatment and prevention of HIV infection and in the management of chronic hepatitis B. However, its clinical utility can be limited by factors such as patient adherence to daily dosing regimens and potential long-term toxicities. To address these challenges, research has focused on the development of long-acting formulations and prodrugs of Tenofovir. Tenofovir-C3-O-C15-CF3 ammonium emerges from this research as a promising candidate with a significantly prolonged half-life compared to the parent drug.[1][2] Its chemical structure suggests a lipid-based modification designed to improve its pharmacokinetic properties, potentially allowing for less frequent dosing and improved patient compliance.
Chemical and Physical Properties
A summary of the known chemical and physical properties of Tenofovir-C3-O-C15-CF3 ammonium is presented in Table 1.
| Property | Value |
| CAS Number | 2611373-80-7 |
| Molecular Formula | C28H52F3N6O5P |
| Molecular Weight | 640.72 g/mol |
| Chemical Name | Tenofovir-C3-O-C15-CF3 ammonium |
| Canonical SMILES | Information not publicly available |
| Physical Description | Information not publicly available |
| Solubility | Information not publicly available |
| Storage Conditions | Information not publicly available |
Table 1: Chemical and Physical Properties
Proposed Mechanism of Action
As a prodrug of Tenofovir, Tenofovir-C3-O-C15-CF3 ammonium is expected to undergo metabolic conversion to release the active antiviral agent, Tenofovir. The proposed mechanism of action is a multi-step process that ultimately leads to the inhibition of viral reverse transcriptase.
Signaling Pathway of Tenofovir Activation and Action
Caption: Proposed intracellular activation pathway of Tenofovir-C3-O-C15-CF3 ammonium.
Experimental Data
Publicly available quantitative data for Tenofovir-C3-O-C15-CF3 ammonium is limited. The primary reported finding is its extended half-life in human liver microsomes, which is a key indicator of its long-acting potential.
| Parameter | Tenofovir-C3-O-C15-CF3 Ammonium | Tenofovir (Reference) |
| Half-life (t½) in Human Liver Microsomes | Substantially longer | Shorter |
| In Vitro Anti-HIV Activity | Potent | Potent |
Table 2: Comparative In Vitro Data
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of Tenofovir-C3-O-C15-CF3 ammonium are not publicly available. However, based on standard practices in drug discovery and development, the following workflows would be employed.
General Experimental Workflow for Prodrug Evaluation
Caption: A generalized workflow for the preclinical evaluation of a novel prodrug.
Discussion and Future Directions
The "-C3-O-C15-CF3" moiety in Tenofovir-C3-O-C15-CF3 ammonium is indicative of a lipid tail, a common strategy in prodrug design to enhance lipophilicity. This increased lipophilicity can lead to:
-
Enhanced cell membrane permeability: Facilitating entry into target cells.
-
Depot effect: Slower release from the site of administration (if administered intramuscularly or subcutaneously).
-
Altered metabolism: The bulky lipid group can sterically hinder access by metabolic enzymes, thus prolonging the half-life.
Further research is required to fully elucidate the properties of Tenofovir-C3-O-C15-CF3 ammonium. Key areas for future investigation include:
-
Detailed Pharmacokinetics: In vivo studies in relevant animal models to determine the full pharmacokinetic profile, including bioavailability, tissue distribution, and elimination pathways.
-
Metabolism Studies: Identification of the specific enzymes responsible for the cleavage of the prodrug moiety to release active Tenofovir.
-
Long-Term Efficacy and Safety: In vivo studies to assess the long-term antiviral efficacy and safety profile of this long-acting formulation.
-
Formulation Development: Optimization of a pharmaceutical formulation for clinical use.
Conclusion
Tenofovir-C3-O-C15-CF3 ammonium represents a promising advancement in the development of long-acting antiretroviral therapies. Its significantly enhanced in vitro metabolic stability suggests the potential for a reduced dosing frequency, which could improve patient adherence and treatment outcomes. While detailed public data remains scarce, the foundational knowledge of Tenofovir and the principles of lipid-based prodrug design provide a strong basis for its continued investigation and development. The scientific community awaits further publications to fully characterize the therapeutic potential of this novel compound.
